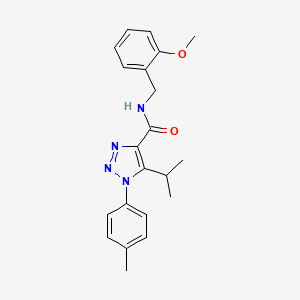

5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an isopropyl group, a methoxybenzyl group, and a p-tolyl group attached to a triazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of Substituents: The isopropyl, methoxybenzyl, and p-tolyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and consistency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids are often employed in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential as an antibacterial or antifungal agent.

Drug Development:

Industry:

Agriculture: The compound could be used in the development of agrochemicals, such as herbicides or pesticides.

Polymer Science: It may serve as a monomer or additive in the synthesis of specialized polymers with desired mechanical or chemical properties.

Wirkmechanismus

The mechanism by which 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be crucial in its mechanism of action in catalysis or material science applications.

Vergleich Mit ähnlichen Verbindungen

1,2,3-Triazole Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole-4-carboxamide share a similar core structure but differ in their substituents.

Benzyltriazoles: These compounds have a benzyl group attached to the triazole ring, similar to the methoxybenzyl group in the target compound.

Uniqueness:

Structural Diversity: The combination of isopropyl, methoxybenzyl, and p-tolyl groups in the target compound provides a unique structural framework that can influence its chemical reactivity and biological activity.

Functional Versatility: The presence of multiple functional groups allows for diverse chemical modifications and applications, making it a versatile compound in various fields.

This detailed overview provides a comprehensive understanding of 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

The compound 5-isopropyl-N-(2-methoxybenzyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, a related compound with a p-toluidino moiety demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.45 µM, indicating strong antiproliferative activity against various cancer cell lines such as HeLa and A549 . The mechanism involved blocking cells in the G2/M phase of the cell cycle and inducing apoptosis through mitochondrial depolarization and caspase-9 activation.

Antifungal and Antibacterial Properties

Triazole compounds are also known for their antifungal activity. The 1,2,3-triazole ring system has been extensively studied for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Research suggests that modifications to the triazole structure can enhance antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. For example:

- Substituents on the phenyl ring : The presence and position of substituents can significantly affect the compound's efficacy. Methyl groups at the para position have been shown to enhance activity compared to meta or ortho positions .

- Alkyl chain length : Variations in alkyl chain length can lead to changes in biological activity, with longer chains typically resulting in reduced potency .

Case Studies

- In vitro Studies : A study evaluating various triazole derivatives found that those with p-tolyl groups exhibited superior antiproliferative effects against multiple cancer cell lines compared to other substituents. The study concluded that specific modifications could lead to enhanced biological activity .

- In vivo Studies : In a zebrafish model, a related triazole compound demonstrated promising results in reducing tumor growth, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action | Cell Lines Tested |

|---|---|---|---|

| This compound | TBD | Tubulin polymerization inhibition | HeLa, A549 |

| p-toluidino derivative 3d | 0.45 | G2/M phase arrest & apoptosis induction | HeLa, A549, HT-29 |

| Related triazole 3h | >10 | Unknown | MDA-MB-231 |

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-14(2)20-19(23-24-25(20)17-11-9-15(3)10-12-17)21(26)22-13-16-7-5-6-8-18(16)27-4/h5-12,14H,13H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBKPAQDJVXADU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.